molecular formula C21H21N5O2 B2732510 4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-03-1

4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2732510
M. Wt: 375.432
InChI Key: DUGLCPOZZITMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

The compound has been studied for its potential antitumor properties. For example, research by Stevens et al. (1984) delves into the synthesis and chemistry of related imidazotetrazines, which are a novel class of broad-spectrum antitumor agents. These compounds have shown curative activity against certain types of leukemia and may act as prodrugs for acyclic triazenes, suggesting potential applications in cancer treatment (Stevens et al., 1984).

Synthesis and Reactivity Studies

The synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, closely related to the compound , have been extensively studied. Baig and Stevens (1981) investigated how 5-diazomidazole-4-carboxamide couples with various substrates to form imidazolyl-hydrazones, which cyclize into imidazo[5,1-c][1,2,4]triazines. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Baig & Stevens, 1981).

Applications in Supramolecular Chemistry

Glycolurils, analogues of which include the compound , are used in various scientific and technological fields, including pharmacology, explosives, and gelators. Kravchenko et al. (2018) highlight the widespread applications of glycolurils in supramolecular chemistry, indicating potential research avenues for the compound (Kravchenko et al., 2018).

Antitubercular and Antileishmaniasis Properties

Compounds like 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, which are structurally related to the compound , have been repositioned for treating neglected tropical diseases like visceral leishmaniasis. Thompson et al. (2016) have shown that these derivatives have potential as drug candidates for such diseases, suggesting similar possibilities for 4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Thompson et al., 2016).

Potential in Developing New Heterocyclic Systems

The compound could be used in the synthesis of novel heterocyclic systems. Haiza et al. (2000) describe the alkylation of related tetrahydropyrimidines leading to various novel heterocyclic derivatives, demonstrating the versatility of similar compounds in synthesizing new chemical entities (Haiza et al., 2000).

properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-15-7-9-17(10-8-15)25-13-14-26-20(28)18(23-24-21(25)26)19(27)22-12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGLCPOZZITMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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